Cas no 62536-78-1 (7,2'-Dimethoxyflavone)

7,2'-Dimethoxyflavone is a bioactive flavonoid derivative characterized by the presence of methoxy groups at the 7 and 2' positions of its flavone backbone. This structural modification enhances its stability and influences its interaction with biological targets, making it a compound of interest in pharmacological and biochemical research. Its lipophilic nature improves membrane permeability, facilitating studies on cellular mechanisms. The compound exhibits potential antioxidant and anti-inflammatory properties, attributed to its flavonoid core. Analytical applications include its use as a reference standard in chromatography and spectroscopy. Its well-defined structure and purity make it suitable for mechanistic studies in drug discovery and natural product research.
7,2'-Dimethoxyflavone structure
7,2'-Dimethoxyflavone structure
Product name:7,2'-Dimethoxyflavone
CAS No:62536-78-1
MF:C17H14O4
Molecular Weight:282.29066
CID:441289
PubChem ID:688671

7,2'-Dimethoxyflavone 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-methoxyphenyl)-
    • 7-methoxy-2-(2-methoxyphenyl)chromen-4-one
    • KBio2_001394
    • BRD-K90574291-001-02-4
    • PD001603
    • SpecPlus_000521
    • CHEBI:113549
    • AKOS024285403
    • KBio2_003962
    • DivK1c_006617
    • Spectrum4_001885
    • Spectrum5_000510
    • 7-METHOXY-2-(2-METHOXYPHENYL)- 4H-1-BENZOPYRAN-4-ONE
    • 7,2'-dimethoxy flavone
    • 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one
    • 7-methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one
    • KBio2_006530
    • KBio3_001574
    • Spectrum_000914
    • Spectrum2_000324
    • 62536-78-1
    • BSPBio_002074
    • Spectrum3_000597
    • DTXSID90350945
    • SCHEMBL4285153
    • CHEMBL3039015
    • WVWDHKIZBHIGJE-UHFFFAOYSA-N
    • SPBio_000327
    • Oprea1_643636
    • KBioSS_001394
    • KBioGR_002414
    • KBio1_001561
    • Q27194444
    • 7,2'-DIMETHOXYFLAVONE
    • CCG-38600
    • DTXCID60302012
    • 7,2'-Dimethoxyflavone
    • インチ: InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3
    • InChIKey: WVWDHKIZBHIGJE-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

計算された属性

  • 精确分子量: 282.08922
  • 同位素质量: 282.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų
  • XLogP3: 3.9

じっけんとくせい

  • PSA: 44.76

7,2'-Dimethoxyflavone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D461088-25mg
7,2'-Dimethoxyflavone
62536-78-1
25mg
$ 185.00 2022-06-05
A2B Chem LLC
AG81269-250mg
7-METHOXY-2-(2-METHOXYPHENYL)- 4H-1-BENZOPYRAN-4-ONE
62536-78-1
250mg
$725.00 2024-04-19
TRC
D461088-2.5mg
7,2'-Dimethoxyflavone
62536-78-1
2.5mg
$ 50.00 2022-06-05
A2B Chem LLC
AG81269-10mg
7-METHOXY-2-(2-METHOXYPHENYL)- 4H-1-BENZOPYRAN-4-ONE
62536-78-1
10mg
$163.00 2024-04-19
A2B Chem LLC
AG81269-25mg
7-METHOXY-2-(2-METHOXYPHENYL)- 4H-1-BENZOPYRAN-4-ONE
62536-78-1
25mg
$225.00 2024-04-19
A2B Chem LLC
AG81269-50mg
7-METHOXY-2-(2-METHOXYPHENYL)- 4H-1-BENZOPYRAN-4-ONE
62536-78-1
50mg
$288.00 2024-04-19
TRC
D461088-5mg
7,2'-Dimethoxyflavone
62536-78-1
5mg
$ 65.00 2022-06-05
A2B Chem LLC
AG81269-100mg
7-METHOXY-2-(2-METHOXYPHENYL)- 4H-1-BENZOPYRAN-4-ONE
62536-78-1
100mg
$413.00 2024-04-19

7,2'-Dimethoxyflavone 関連文献

7,2'-Dimethoxyflavoneに関する追加情報

Recent Advances in the Study of 7,2'-Dimethoxyflavone (CAS: 62536-78-1): A Promising Bioactive Flavonoid

7,2'-Dimethoxyflavone (CAS: 62536-78-1) is a naturally occurring flavonoid derivative that has garnered significant attention in recent years due to its diverse pharmacological properties. This compound, characterized by its unique methoxy substitutions at the 7 and 2' positions, has been the subject of extensive research in the fields of medicinal chemistry, pharmacology, and drug development. The growing body of evidence suggests that 7,2'-Dimethoxyflavone exhibits potent anti-inflammatory, antioxidant, and neuroprotective activities, making it a promising candidate for therapeutic applications.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 7,2'-Dimethoxyflavone. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study, which utilized both in vitro and in vivo models, reported significant attenuation of inflammation in murine models of rheumatoid arthritis following treatment with 7,2'-Dimethoxyflavone.

In the realm of neuropharmacology, groundbreaking research published in Neuropharmacology (2024) revealed that 7,2'-Dimethoxyflavone can cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. The compound was shown to protect dopaminergic neurons from oxidative stress-induced apoptosis through activation of the Nrf2-ARE pathway. These findings have sparked interest in the potential development of 7,2'-Dimethoxyflavone as a therapeutic agent for neurodegenerative disorders.

From a chemical perspective, recent advances in synthetic methodologies have improved the accessibility of 7,2'-Dimethoxyflavone for research purposes. A 2024 study in Organic & Biomolecular Chemistry described an efficient three-step synthesis of this compound with an overall yield of 68%, representing a significant improvement over previous methods. This development is particularly important as it facilitates larger-scale production for preclinical studies and potential clinical applications.

The pharmacokinetic profile of 7,2'-Dimethoxyflavone has also been investigated in recent studies. Research published in Xenobiotica (2023) reported favorable oral bioavailability (approximately 42% in rat models) and a plasma half-life of 6.8 hours, suggesting potential for oral administration in therapeutic settings. However, the study also noted significant first-pass metabolism, indicating that formulation strategies may need to be optimized to enhance systemic exposure.

Looking forward, several research groups have begun exploring structure-activity relationships (SAR) of 7,2'-Dimethoxyflavone derivatives to optimize its pharmacological properties. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated that modifications at the 4' position can significantly enhance both potency and metabolic stability, opening new avenues for drug development based on this flavonoid scaffold.

In conclusion, the accumulating evidence positions 7,2'-Dimethoxyflavone (CAS: 62536-78-1) as a compound of considerable therapeutic potential across multiple disease areas. While challenges remain in terms of optimizing its drug-like properties and demonstrating clinical efficacy, the recent surge in high-quality research publications suggests that this natural product derivative may soon transition from the laboratory to clinical development. Continued investigation into its mechanisms of action and therapeutic applications is warranted and likely to yield important insights for the field of bioactive flavonoids.

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